molecular formula C14H22O6S B15061991 Benzyl-PEG3-MS

Benzyl-PEG3-MS

Cat. No.: B15061991
M. Wt: 318.39 g/mol
InChI Key: MEUSATKDKDWEPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG3-MS is typically synthesized through a stepwise addition of ethylene glycol monomers. The synthesis involves the use of a solid support, such as Wang resin, which contains the 4-benzyloxy benzyl alcohol function . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation. Cleavage of PEGs from the solid support is achieved with trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the production of this compound involves the polymerization of ethylene oxide. This process is often carried out in a controlled environment to ensure high purity and yield. The mesylation step is performed using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the mesyl group .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG3-MS primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a benzyl-PEG3-amine derivative .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG2-MS: Similar to Benzyl-PEG3-MS but with a shorter PEG chain.

    Benzyl-PEG4-MS: Similar to this compound but with a longer PEG chain.

    Methoxy-PEG3-MS: Contains a methoxy group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific PEG chain length and the presence of a benzyl group, which provides distinct physicochemical properties. The mesyl group also makes it highly reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic applications .

Properties

Molecular Formula

C14H22O6S

Molecular Weight

318.39 g/mol

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3

InChI Key

MEUSATKDKDWEPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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